R-(-)-Arundic Acid-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(3,3,3-trideuteriopropyl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-AHTUJLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC[C@H](CCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Stable Isotope Labeled Compounds in Biomedical Research
Stable isotope labeled compounds are powerful tools in biomedical research, providing a means to trace and quantify biological processes with high precision. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for use in clinical studies and for frequent application, especially in vulnerable populations. nih.gov The most commonly used stable isotopes in this context include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov
The core principle of their use lies in the substitution of an atom in a molecule with its heavier, stable isotope. This substitution results in a compound with a greater molecular weight but does not alter its fundamental biological properties. glpbio.com This unique mass signature allows researchers to distinguish the labeled compound from its endogenous counterparts within a biological system. dntb.gov.ua
The applications of stable isotope-labeled compounds in biomedical research are extensive and include:
Metabolic Research: They are instrumental in studying metabolic pathways and the flux of metabolites through these pathways. By introducing a labeled compound, scientists can track its conversion into various downstream products, offering insights into disease progression and the effects of therapeutic agents. dntb.gov.ua
Pharmacokinetic Studies: In drug development, these compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. They allow for precise quantification of a drug's journey through the body, helping to determine its bioavailability, half-life, and clearance rate. nih.govnih.gov
Quantitative Analysis: When used as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), stable isotope-labeled compounds enable highly accurate and sensitive quantification of target molecules in complex biological matrices. nih.govacs.org
Mechanistic Studies: The kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes, is a key application of deuterium labeling. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and this difference can be exploited to investigate reaction mechanisms. nih.govbioscientia.de
Overview of R Arundic Acid As a Neurobiological Research Probe
R-(-)-Arundic Acid, also known as ONO-2506, is an investigational compound that functions as an astrocyte-modulating agent. medchemexpress.comnih.gov Astrocytes are a type of glial cell in the central nervous system that play a critical role in brain function and pathology. In response to injury or disease, astrocytes can become reactive, a state that can have both beneficial and detrimental effects on surrounding neurons.
The primary mechanism of action of R-(-)-Arundic Acid is the inhibition of S-100β synthesis in astrocytes. medchemexpress.comnih.gov S-100β is a calcium-binding protein that, when overexpressed by reactive astrocytes, can contribute to neuroinflammation and neuronal damage. nih.gova2bchem.com By modulating the activation of astrocytes and reducing the production of S-100β, R-(-)-Arundic Acid has demonstrated neuroprotective effects in various preclinical models of neurological disorders. nih.govplos.org
Research has shown that R-(-)-Arundic Acid may also enhance the expression of the astrocytic glutamate (B1630785) transporter EAAT1. medchemexpress.com This action could help to clear excess glutamate from the synaptic space, thereby reducing excitotoxic brain damage, a common pathway in many neurodegenerative conditions. medchemexpress.com Consequently, R-(-)-Arundic Acid has been a subject of investigation for its therapeutic potential in conditions such as stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). plos.orgnih.gov
Table 1: Investigated Therapeutic Areas for R-(-)-Arundic Acid This table is generated based on data from the text.
| Condition | Rationale for Investigation |
|---|---|
| Acute Ischemic Stroke | Delays the expansion of cerebral infarcts by modulating astrocyte activation. medchemexpress.complos.org |
| Alzheimer's Disease | Potential to inhibit excitotoxic brain damage and neuroinflammation. medchemexpress.complos.org |
| Parkinson's Disease | Explored for its neuroprotective properties in neurodegenerative diseases. plos.orgnih.gov |
| Amyotrophic Lateral Sclerosis (ALS) | Investigated as a potential treatment for this neurodegenerative condition. nih.govnih.gov |
| Intracerebral Hemorrhage | Attenuates neuroinflammation and prevents motor impairment in animal models. nih.gov |
Historical Context of Arundic Acid Research and Development
R-(-)-Arundic Acid (ONO-2506) was originally developed by Ono Pharmaceutical. researchgate.net As a novel, non-natural compound, its synthesis and biological activity have been the focus of considerable research over the past few decades. plos.org The compound has been evaluated in both in vitro and in vivo studies to understand its neuroprotective mechanisms. researchgate.net
The development of R-(-)-Arundic Acid progressed to clinical trials. It has undergone Phase II clinical trials for the treatment of acute ischemic stroke. plos.orgresearchgate.net Further clinical development has also explored its utility in other neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. plos.orgresearchgate.net These investigations aimed to translate the promising preclinical findings, which demonstrated its ability to modulate astrocyte activation and inhibit the synthesis of the neurotoxic protein S-100β, into clinical applications. researchgate.net
A Phase I clinical trial in patients with acute ischemic stroke established the pharmacokinetic profile of arundic acid, showing a mean terminal half-life of approximately 2 to 3 hours with no excessive accumulation in plasma after repeated infusions. nih.govuco.es
Rationale for Deuterium Labeling in Investigating R Arundic Acid Metabolism and Function
Asymmetric Synthetic Routes to R-(-)-Arundic Acid
Multiple strategies have been successfully employed to control the stereochemistry at the C2 position of Arundic Acid. These routes leverage different principles of asymmetric synthesis to achieve high levels of enantiomeric excess (ee).
Asymmetric alkylation of chiral enolates stands as a primary strategy for synthesizing R-(-)-Arundic Acid. researchgate.net This approach involves the generation of a prochiral enolate from an octanoyl precursor, which is then alkylated with a propyl halide. The stereochemical outcome is directed by a chiral influence.
A notable example involves a zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction). nih.govnih.gov This method has been applied to the synthesis of both enantiomers of arundic acid, achieving very high optical purity (≥99% ee) over a five-step sequence starting from allyl alcohol. nih.govnih.gov The process demonstrates high efficiency and enantioselectivity. nih.gov
Chiral auxiliaries are reusable chemical entities that are temporarily incorporated into the substrate to direct the stereoselectivity of a reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. researchgate.net Several different chiral auxiliaries have been effectively used for the synthesis of R-(-)-Arundic Acid.
For larger-scale synthesis, Oppolzer's camphorsultam has proven to be a valuable chiral auxiliary. researchgate.net This well-established auxiliary provides high levels of diastereoselectivity in the alkylation step. Another approach employs diacetone-d-glucose (B1670380), a readily available chiral auxiliary derived from carbohydrates, which has also been used to access both enantiomers of arundic acid. researchgate.net
| Chiral Auxiliary | Key Features | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| (4R)-2-Phenylimino-2-oxazolidine (NCPS supported) | Polymer-supported, recoverable by filtration | 99% | researchgate.net |
| Oppolzer's Camphorsultam | Suitable for large-scale synthesis | High diastereoselectivity | researchgate.net |
| Diacetone-d-glucose | Readily available from the chiral pool | 88% | researchgate.net |
Unconventional synthetic strategies, such as photochemical reactions and sigmatropic rearrangements, have also been applied to the synthesis of R-(-)-Arundic Acid.
A diastereoselective photodeconjugation reaction serves as the key step in one asymmetric synthesis of (R)-Arundic Acid. researchgate.netbeilstein-journals.orgscispace.comorcid.org This process involves the photochemical isomerization of an α,β-unsaturated ester to its β,γ-unsaturated isomer. beilstein-journals.org Using diacetone-d-glucose as a chiral auxiliary, the protonation of an in-situ generated dienol occurs with high facial selectivity, establishing the stereocenter. researchgate.netbeilstein-journals.org This method yielded the target enantiomer with 88% ee. researchgate.net
The Johnson-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, has also been employed. researchgate.net Studies have investigated the effect of solvent, olefin geometry, and the chirality of a tartrate-based allyl alcohol on the diastereoselectivity of the rearrangement to produce both enantiomers of arundic acid. researchgate.net
The chemistry of titanium(IV) enolates has opened new avenues for stereoselective bond formation. tdx.cat A highly diastereoselective decarboxylative alkylation has been developed using chiral titanium(IV) enolates derived from N-acyl oxazolidinones. researchgate.netacs.orgnih.gov
This method involves the treatment of the chiral titanium(IV) enolate with agents like tert-butyl peresters, which triggers the decarboxylation and formation of an alkyl radical. acs.orgnih.gov The subsequent radical coupling proceeds with excellent diastereoselectivity (dr ≥97:3). acs.orgnih.gov This specific procedure has been successfully applied to the enantioselective synthesis of R-(-)-Arundic Acid, demonstrating a novel approach to forming the key C-C bond with high stereocontrol. researchgate.netacs.org
Photodeconjugation and Rearrangement Methodologies
Deuterium Labeling Strategies for this compound
Isotopically labeled compounds, such as this compound, are invaluable tools in metabolic studies and pharmacokinetic analysis. chemsrc.commedchemexpress.com The introduction of deuterium, a stable isotope of hydrogen, allows the molecule to be traced and quantified by mass spectrometry without altering its fundamental chemical properties. chemsrc.comvivanls.com The common synonym for this compound is (2R)-2-(Propyl-d3)octanoic Acid, which indicates that the three deuterium atoms are located on the propyl group attached to the chiral center. vivanls.com
Achieving site-specific deuteration is a significant challenge in synthetic chemistry. d-nb.infobrightspec.comnih.gov For this compound, the goal is to selectively replace the hydrogens on the propyl group. General strategies for site-selective deuteration can be adapted to achieve this.
Isotopic Incorporation for Metabolic Tracer Applications
The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into a drug molecule creates a tracer that is chemically identical to the parent compound but physically distinguishable by its increased mass. This technique is a cornerstone of modern metabolic research, allowing for highly sensitive and specific tracking of the molecule within a biological system. nih.govdoi.org The use of this compound enables detailed investigation into its absorption, distribution, metabolism, and excretion (ADME) without the confounding data from the inactive (S)-enantiomer.
The primary analytical method for detecting and quantifying deuterated tracers is mass spectrometry (MS). doi.orgrsc.org This technique separates ions based on their mass-to-charge ratio, easily distinguishing between the unlabeled R-(-)-Arundic Acid and its d3-labeled counterpart. For example, in its deprotonated form, R-(-)-Arundic Acid would exhibit a specific molecular ion peak, while this compound would show a peak at a mass three units higher, as illustrated in the table below.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Observed [M-H]- Peak (m/z) |
|---|---|---|---|
| R-(-)-Arundic Acid | C11H22O2 | 186.16 | 185.15 |
| This compound | C11H19D3O2 | 189.18 | 188.17 |
By administering this compound and collecting biological samples (such as plasma, urine, or specific tissues) over time, researchers can trace the compound's journey. This allows for the precise measurement of its concentration in various compartments and the identification of metabolic products. harvard.edu Metabolites would also be deuterated, retaining the isotopic label, which aids in their identification and structural elucidation. doi.org
This tracer approach is invaluable for elucidating the pharmacokinetics and pharmacodynamics of R-(-)-Arundic Acid. For instance, studies can determine the rate of its transport across the blood-brain barrier, its concentration within astrocytes (its target cells), and the rate at which it is metabolized and cleared from the central nervous system. frontiersin.org Such data are critical for understanding how the compound engages its target and exerts its therapeutic effect.
The table below presents hypothetical data from a tracer study, demonstrating how the concentration of this compound and a potential metabolite could be tracked in different tissues.
| Time Post-Administration (hours) | Plasma Conc. (ng/mL) of this compound | Brain Tissue Conc. (ng/g) of this compound | Plasma Conc. (ng/mL) of Metabolite M1-d3 |
|---|---|---|---|
| 1 | 150.2 | 25.1 | 5.8 |
| 4 | 85.6 | 45.7 | 15.2 |
| 8 | 30.1 | 20.3 | 22.4 |
| 24 | 2.5 | 1.8 | 8.1 |
Modulation of Astrocytic Function
R-(-)-Arundic Acid's primary therapeutic potential stems from its ability to modulate astrocytic functions, particularly in response to injury or disease. mdpi.commedchemexpress.com Astrocytes, when activated by pathological conditions, can undergo changes that are both beneficial and detrimental to surrounding neurons. R-(-)-Arundic Acid appears to selectively inhibit the detrimental aspects of astrocyte activation, such as the overproduction of the S100B protein, while promoting beneficial functions like glutamate (B1630785) clearance. nih.govmdpi.com
A core mechanism of R-(-)-Arundic Acid is its inhibitory effect on the synthesis and secretion of the S100B protein in astrocytes. drugbank.comresearchgate.netfrontiersin.org S100B is a calcium-binding protein primarily produced by astrocytes that, at high concentrations, is associated with neuronal damage and neuroinflammation. mdpi.commdpi.com
Research has consistently shown that R-(-)-Arundic Acid effectively reduces the synthesis of S100B at both the messenger RNA (mRNA) and protein levels in astrocytes. frontiersin.org This inhibition of S100B overproduction is considered a key component of its neuroprotective effects in various models of central nervous system disorders. frontiersin.orgmdpi.com By suppressing the expression of S100B, R-(-)-Arundic Acid helps to prevent the inflammatory changes driven by the overproduction of this protein in reactive astrocytes. nih.govresearchgate.net Studies have confirmed that treatment with arundic acid leads to decreased S100B expression, which in turn results in lower extracellular concentrations of the protein. pucrs.br While it effectively inhibits stimulated S100B secretion under inflammatory conditions, it has been noted to have no effect on basal S100B secretion. researchgate.netpucrs.br
Table 1: Effect of R-(-)-Arundic Acid on S100B Expression
| Experimental Model | Condition | Effect of R-(-)-Arundic Acid | Reference |
|---|---|---|---|
| MPTP Mouse Model | MPTP-induced neurotoxicity | Suppressed the expression of S-100 protein in reactive astrocytes. | nih.gov |
| Embryonic Gut Culture | Developmental glial synthesis | Inhibited synthesis of S100B, reducing mRNA and protein levels. | frontiersin.org |
| Astrocyte Cultures | LPS-induced inflammation | Inhibited stimulated S100B secretion. | researchgate.netpucrs.br |
By inhibiting the synthesis and secretion of S100B, R-(-)-Arundic Acid attenuates the downstream signaling cascades that are pathologically activated by this protein. mdpi.com High extracellular levels of S100B can contribute to neuroinflammation by activating astrocytes and microglia, leading to the production of pro-inflammatory cytokines and reactive oxygen species. researchgate.net R-(-)-Arundic Acid's ability to down-regulate S100B synthesis has been shown to ameliorate these neuroinflammatory processes and astrocyte dysfunction in various experimental models. mdpi.com This modulation of astrocytic activation is believed to be the cornerstone of the neuroprotection observed in models of stroke, Alzheimer's disease, and Parkinson's disease. nih.govmdpi.commdpi.com
In addition to inhibiting S100B, R-(-)-Arundic Acid enhances the capacity of astrocytes to clear excess glutamate from the synaptic space. medchemexpress.comresearchgate.net This is achieved by upregulating the expression and function of astrocytic glutamate transporters, which is critical for preventing excitotoxic neuronal injury and death that results from excessive glutamate. medchemexpress.comx-mol.com
R-(-)-Arundic Acid has been found to increase the expression of Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST. medchemexpress.comspringermedizin.de This upregulation occurs at the transcriptional level through the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). x-mol.comresearcher.life Studies conducted in human astrocyte cell lines and primary human astrocytes have demonstrated that arundic acid treatment leads to an increase in EAAT1 promoter activity, which subsequently boosts EAAT1 mRNA and protein levels. x-mol.comresearcher.life This enhanced expression translates to a greater functional capacity for glutamate uptake by the astrocytes. springermedizin.deresearcher.life The effect is directly linked to NF-κB, as pharmacologically inhibiting NF-κB or introducing mutations into the NF-κB binding sites on the EAAT1 promoter negates the effects of arundic acid. x-mol.comresearcher.life The compound has been shown to increase NF-κB reporter activity and promote its translocation into the nucleus, where it binds to the EAAT1 promoter. springermedizin.deresearcher.life
The upregulation of EAAT1 by R-(-)-Arundic Acid is further mediated by the activation of the Akt and Extracellular Signal-Regulated Kinase (ERK) signaling pathways. medchemexpress.commedchemexpress.comresearcher.life Research indicates that arundic acid activates both Akt and ERK, and this activation is necessary for the enhanced expression of EAAT1 at the mRNA and protein levels. x-mol.comresearcher.life These pathways work in concert with NF-κB to boost the expression and function of this key astrocytic glutamate transporter. medchemexpress.comx-mol.comresearcher.life This multi-pathway mechanism highlights the compound's robust effect on improving glutamate homeostasis in the brain. springermedizin.de
Table 2: Mechanistic Effects of R-(-)-Arundic Acid on EAAT1 Regulation
| Molecular Target/Pathway | Effect of R-(-)-Arundic Acid | Outcome | Reference |
|---|---|---|---|
| EAAT1 Promoter | Increased activity | Increased EAAT1 transcription | x-mol.comresearcher.life |
| EAAT1 mRNA/Protein | Increased levels | Enhanced glutamate uptake function | springermedizin.deresearcher.life |
| NF-κB | Increased nuclear translocation and binding to EAAT1 promoter | Transcriptional activation of EAAT1 | x-mol.comspringermedizin.deresearcher.life |
| Akt Signaling Pathway | Activated | Contributes to increased EAAT1 expression | medchemexpress.comx-mol.comresearcher.life |
Upregulation of Astrocytic Glutamate Transporters
Role of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway in EAAT1 Promoter Activity
R-(-)-Arundic acid has been shown to upregulate the expression of the astrocytic glutamate transporter EAAT1 at the transcriptional level through the activation of the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway. researcher.lifex-mol.com This mechanism is crucial for clearing excessive glutamate from the synapse, thereby preventing excitotoxic neuronal damage. x-mol.commedchemexpress.com
Studies conducted in human astrocyte cell lines and primary human astrocytes have demonstrated that arundic acid enhances EAAT1 promoter activity. x-mol.com This leads to an increase in EAAT1 messenger RNA (mRNA) and protein levels, which in turn boosts glutamate uptake. researcher.lifex-mol.com The critical role of NF-κB in this process is highlighted by the fact that pharmacological inhibition of NF-κB or mutations in the NF-κB binding sites on the EAAT1 promoter nullify the effects of arundic acid. researcher.lifex-mol.com Further evidence supporting this mechanism includes the observation that arundic acid increases NF-κB reporter activity and promotes the translocation of NF-κB to the nucleus, where it binds to the EAAT1 promoter. researcher.lifex-mol.com The EAAT1 promoter has been identified to contain two consensus sites for NF-κB, and mutation of these sites leads to a decrease in EAAT1 promoter activity. harvard.edu
The activation of the NF-κB pathway by arundic acid is also linked to the upstream signaling pathways of Akt and ERK. researcher.lifex-mol.commedchemexpress.eu Activation of these pathways contributes to the enhanced expression of EAAT1. x-mol.commedchemexpress.com This multi-faceted mechanism underscores the potential of arundic acid in conditions associated with dysregulated glutamate transport. x-mol.com
Reversal of Manganese-Induced EAAT1 Repression via Ying Yang 1 (YY1) Transcription Factor Inhibition
Manganese (Mn) is a known environmental toxin that can lead to neurological disorders by, in part, repressing the expression and function of glutamate transporters like EAAT1. researchgate.netnih.gov R-(-)-Arundic acid has demonstrated the ability to counteract this Mn-induced repression. researcher.lifex-mol.com The mechanism for this protective effect involves the inhibition of the transcription factor Ying Yang 1 (YY1). researcher.lifex-mol.comresearchgate.net
YY1 acts as a negative regulator of EAAT1 expression. harvard.edunih.gov Overexpression of YY1 has been shown to decrease EAAT1 promoter activity, as well as its mRNA and protein levels. harvard.edu Conversely, knocking down YY1 increases EAAT1 expression. harvard.edu Manganese exposure increases the expression of YY1 and its binding to the EAAT1 promoter, leading to the suppression of EAAT1. researchgate.netnih.gov
Arundic acid attenuates the manganese-induced decrease in EAAT1 expression by inhibiting the expression of YY1. researcher.lifex-mol.comresearchgate.net In studies, pre-treatment with arundic acid before manganese exposure was shown to inhibit the manganese-activated YY1 expression in human astrocyte cells. researchgate.net This inhibitory action on YY1 by arundic acid helps to restore the normal expression and function of EAAT1, thereby mitigating the neurotoxic effects of manganese. researchgate.net
Enhancement of Glutamate Uptake Kinetics
R-(-)-Arundic acid has been found to enhance the kinetics of glutamate uptake, primarily by increasing the maximum velocity (Vmax) of the transport process without significantly altering the affinity of the transporter for glutamate (Km). nih.govresearchgate.net This suggests that arundic acid increases the number or efficiency of functional transporters at the cell surface rather than changing the intrinsic properties of the transporter itself.
In studies using primary cultured Müller cells, treatment with arundic acid resulted in a significant increase in glutamate uptake velocity. nih.govresearchgate.net Kinetic analysis revealed that the Vmax for glutamate uptake was approximately 1.48 times higher in arundic acid-treated cells compared to control cells, while the Km value remained largely unaffected. nih.govresearchgate.net This indicates an increased capacity for glutamate transport.
Furthermore, research on a glaucoma mouse model showed that arundic acid treatment led to a 1.23-fold increase in glutamate uptake in the retinas. nih.gov This effect was associated with an increase in the expression of the glutamate transporter GLAST (the rodent equivalent of human EAAT1). nih.gov Interestingly, in a heterologous expression system using HEK293T cells transfected with EAAT1 cDNA, arundic acid did not alter the kinetic properties of EAAT1, suggesting that its effect on glutamate uptake in glial cells is likely indirect, possibly by modulating signaling pathways that regulate transporter expression and trafficking. nih.govresearchgate.net
Table 1: Effect of R-(-)-Arundic Acid on Glutamate Uptake Kinetics
| Cell Type | Treatment | Vmax (nmol/mg/min) | Km (μM) | Fold Increase in Vmax | Reference |
|---|---|---|---|---|---|
| Primary Cultured Müller Cells | Vehicle | Not specified | 42.15 ± 18.98 | - | nih.govresearchgate.net |
| Primary Cultured Müller Cells | 100 μM Arundic Acid | Not specified | 30.52 ± 8.67 | 1.48 | nih.govresearchgate.net |
| EAAT1-expressing HEK293T Cells | Vehicle | 2.04 ± 0.51 | 44.28 ± 9.22 | - | researchgate.net |
| EAAT1-expressing HEK293T Cells | 100 μM Arundic Acid | 2.13 ± 0.53 | 54.96 ± 18.57 | No significant change | researchgate.net |
Receptor and Enzyme Interactions
Beta-3 Adrenergic Receptor Agonism
R-(-)-Arundic acid has been identified as an agonist for the beta-3 adrenergic receptor (β3-AR). smolecule.comdrugbank.comidrblab.net β3-ARs are a class of adrenergic receptors that are involved in various physiological processes, including the regulation of lipolysis and thermogenesis in adipose tissue, as well as the relaxation of smooth muscles in organs like the urinary bladder. mdpi.comwikipedia.org
The agonistic activity of arundic acid at the β3-AR suggests its potential to influence metabolic pathways associated with this receptor. smolecule.com Activation of β3-ARs is known to stimulate the breakdown of fats (lipolysis) and the production of heat (thermogenesis), which has led to the investigation of β3-AR agonists for the treatment of obesity and type 2 diabetes. mdpi.comwikipedia.org While the primary focus of arundic acid research has been on its neuroprotective effects, its interaction with the β3-AR indicates a broader pharmacological profile that may have implications for metabolic regulation.
Predicted Metabolism Pathways via Cytochrome P450 Enzymes
The metabolism of xenobiotics, including drugs like R-(-)-Arundic acid, is predominantly carried out by the cytochrome P450 (CYP) family of enzymes in the liver. nih.govfrontiersin.org These enzymes are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make the compound more water-soluble for excretion. nih.govdrugbank.com
While specific experimental studies detailing the metabolism of this compound by individual CYP isoforms are not extensively available in the provided search results, computational models and tools have been developed to predict the metabolism of small molecules by CYP enzymes. nih.govfrontiersin.orgmdpi.commdpi.comfrontiersin.org These predictive models use various approaches, such as rule-based methods, machine learning, and quantum chemical methods, to identify potential sites of metabolism (SoMs) on a molecule and the likely resulting metabolites. nih.gov
For a fatty acid derivative like arundic acid, the predicted primary routes of metabolism by CYP enzymes would likely involve hydroxylation at various positions along the alkyl chain and potentially at the propyl group. The presence of the deuterium atoms in this compound would be expected to influence the rate of metabolism at the deuterated site, a phenomenon known as the kinetic isotope effect, but not necessarily the primary metabolic pathways. The major human CYP isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C19, CYP2C9, and CYP1A2. mdpi.comfrontiersin.org It is plausible that one or more of these enzymes are involved in the metabolism of arundic acid.
Table 2: Major Human Cytochrome P450 Isoforms and Their Relevance to Drug Metabolism
| CYP Isoform | General Substrates/Functions | Relevance to Prediction for Arundic Acid |
|---|---|---|
| CYP3A4 | Metabolizes a wide variety of structurally diverse drugs. mdpi.com | High likelihood of involvement due to its broad substrate specificity. |
| CYP2D6 | Metabolizes many antidepressants, antipsychotics, and beta-blockers. | Potential involvement, though typically associated with nitrogen-containing compounds. |
| CYP2C19 | Metabolizes proton pump inhibitors and some antidepressants. | Potential involvement. |
| CYP2C9 | Metabolizes non-steroidal anti-inflammatory drugs (NSAIDs) and warfarin. | High likelihood of involvement due to its preference for acidic compounds. |
| CYP1A2 | Metabolizes caffeine (B1668208) and theophylline. | Less likely to be a primary enzyme for arundic acid metabolism. |
Neuroprotective Efficacy in Preclinical Models
Arundic acid has demonstrated considerable promise as a neuroprotective agent across a range of preclinical models, showcasing its ability to shield the nervous system from various insults.
Attenuation of Cerebral Ischemic Damage and Infarct Expansion
In models of focal cerebral ischemia, arundic acid has been shown to ameliorate delayed ischemic brain damage. nih.gov Following an ischemic event, there is a period of delayed infarct expansion, characterized by apoptotic cell death in the area surrounding the initial infarct core. nih.gov Treatment with arundic acid has been found to prevent this expansion, thereby reducing the final infarct volume. nih.govnih.gov This neuroprotective effect is attributed to its ability to inhibit the overproduction of S100B in astrocytes within the peri-infarct area. nih.gov In a study involving a non-human primate model of cerebral ischemia-reperfusion injury, arundic acid administration led to a notable recovery in neurological function and a reduction in brain lesion volume. magtechjournal.com Similarly, in a rat model of acute subdural hematoma, which can induce secondary ischemic damage, arundic acid reduced infarction volumes and the number of apoptotic cells in the ischemic region. nih.gov
Table 1: Effect of Arundic Acid on Cerebral Ischemic Damage
| Preclinical Model | Key Findings | Reference(s) |
|---|---|---|
| Rodent model of focal cerebral ischemia | Inhibited delayed infarct expansion and astrocytic overexpression of S100B. | nih.gov |
| Cynomolgus macaque model of cerebral ischemia-reperfusion | Reduced infarct volume and improved neurobehavioral and coordination functions. | magtechjournal.com |
| Rat model of acute subdural hematoma | Decreased infarction volume and number of apoptotic cells in ischemic lesions. | nih.gov |
Protection Against Dopaminergic Neurotoxicity
Arundic acid has shown protective effects in a mouse model of Parkinson's disease using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov This toxin selectively damages dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. viamedica.plmdpi.com In MPTP-treated mice, administration of arundic acid prevented the depletion of dopamine (B1211576) in the striatum and reduced the loss of tyrosine hydroxylase-containing dopaminergic neurons in the substantia nigra. nih.govnih.gov Specifically, while MPTP-injected animals showed an 87% loss of these neurons, the arundic acid-treated group exhibited only a 56% reduction. nih.gov This neuroprotection was associated with an amelioration of motor deficits. nih.gov The underlying mechanism appears to involve the modulation of astrocytic activation and the suppression of S100B protein expression, which is thought to contribute to neuronal damage. nih.govnih.gov
Table 2: Neuroprotective Effects of Arundic Acid in an MPTP Mouse Model
| Parameter | MPTP-Treated Group | MPTP + Arundic Acid-Treated Group | Reference(s) |
|---|---|---|---|
| Striatal Dopamine Content | 21% of normal control | 52% of normal control | nih.gov |
| Dopaminergic Neuron Loss (Substantia Nigra) | 87% reduction | 56% reduction | nih.gov |
Prevention of Retinal Ganglion Cell Death
In models of glaucoma, a condition characterized by the progressive loss of retinal ganglion cells (RGCs), arundic acid has demonstrated a neuroprotective role. researchgate.netnih.govfrontiersin.org Glutamate excitotoxicity is a proposed mechanism for RGC death in glaucoma. researchgate.net Arundic acid has been found to prevent RGC death by increasing the expression of the glutamate/aspartate transporter (GLAST), also known as excitatory amino acid transporter 1 (EAAT1). researchgate.netnih.gov By upregulating GLAST, arundic acid enhances the uptake of extracellular glutamate, thereby reducing its excitotoxic effects. nih.gov In GLAST-deficient mice, which exhibit optic nerve degeneration similar to glaucoma, arundic acid treatment successfully prevented RGC death. nih.gov This suggests that enhancing GLAST expression is a key neuroprotective strategy of arundic acid in this context. nih.govnih.gov
Mitigation of Neurological Deficits in Brain Injury Models
Arundic acid has been shown to improve neurological outcomes in various models of brain injury. nih.gov In a rat model of intracerebral hemorrhage (ICH), a severe type of stroke, treatment with arundic acid prevented neurological deficits and reduced brain tissue damage. nih.govresearchgate.net This was accompanied by an inhibition of excessive astrocytic activation and a reduction in cell death. nih.gov Similarly, in animal models of traumatic brain injury (TBI), the inhibition of S100B synthesis by arundic acid is considered a beneficial therapeutic strategy. mdpi.com In a mouse model of Parkinson's disease, arundic acid treatment not only protected neurons but also prevented the emergence of motor abnormalities. nih.gov Furthermore, in a primate model of cerebral ischemia, arundic acid improved neurobehavioral activities and skeletal muscle coordination. magtechjournal.com
Modulation of Neuroinflammation and Glial Responses
A key aspect of arundic acid's mechanism of action is its ability to modulate the responses of glial cells, particularly astrocytes and microglia, which are central to the neuroinflammatory process.
Reduction of Reactive Astrogliosis and Microglial Activation
Following injury to the central nervous system, astrocytes undergo a process called reactive astrogliosis, characterized by hypertrophy and an increased expression of proteins like glial fibrillary acidic protein (GFAP). dovepress.compatsnap.complos.org While this response can be protective, excessive or prolonged astrogliosis can be detrimental. dovepress.com Arundic acid has been shown to modulate this response by inhibiting the synthesis of S100B in reactive astrocytes. nih.govnih.gov In a rat model of intracerebral hemorrhage, arundic acid treatment inhibited excessive astrocytic activation. nih.govnih.gov
Suppression of Proinflammatory Cytokine Expression
Arundic acid has demonstrated a significant capacity to suppress the expression of key proinflammatory cytokines, which are central mediators of neuroinflammation. In animal models of intracerebral hemorrhage (ICH), treatment with arundic acid led to a decrease in the release of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net This effect is thought to be a consequence of reduced astrogliosis and microglial activation in the damaged brain region. nih.gov By preventing an increase in these cytokines, arundic acid helps to control the neuroinflammatory response following brain injury. nih.gov
Similarly, in studies using a model of status epilepticus, arundic acid treatment was able to decrease neuroinflammatory signaling by reducing the levels of IL-1β. nih.gov Research on isolated astrocytes has also shown that arundic acid can inhibit the release of TNF-α. mdpi.com In a mouse model of chronic experimental autoimmune encephalomyelitis (EAE), arundic acid treatment resulted in a statistically significant reduction in the gene expression of IL-1β in the spinal cord. mdpi.com
| Experimental Model | Cytokine Affected | Observed Effect | Reference |
|---|---|---|---|
| Intracerebral Hemorrhage (Rat) | IL-1β, TNF-α | Decreased release in damaged striatum | nih.govresearchgate.net |
| Status Epilepticus (Rat) | IL-1β | Reduced levels in the hippocampus | nih.gov |
| Chronic EAE (Mouse) | IL-1β | Significant reduction in gene expression | mdpi.com |
| Isolated Astrocytes | TNF-α | Inhibited release | mdpi.com |
Decreased Immune Infiltrates and Demyelination in Autoimmune Encephalomyelitis
In the context of experimental autoimmune encephalomyelitis (EAE), an established animal model for multiple sclerosis, arundic acid has shown notable therapeutic effects. dntb.gov.uamdpi.com Treatment with arundic acid in a chronic EAE mouse model resulted in lower disease severity compared to control groups. dntb.gov.uaresearchgate.net
This clinical improvement was associated with significant neuropathological changes. Specifically, arundic acid treatment led to a significant reduction in astrocytosis, demyelination, and the infiltration of immune cells into the central nervous system. dntb.gov.uaresearchgate.net The reduction in these pathological hallmarks indicates that arundic acid's mechanism of inhibiting S100B synthesis plays a crucial role in mitigating the neuroinflammatory processes that drive EAE. dntb.gov.uamdpi.com The findings reinforce the link between S100B and the development of autoimmune neuroinflammation and suggest that targeting this protein with arundic acid could be a viable therapeutic strategy. dntb.gov.uamdpi.com
| Pathological Feature in EAE | Effect of Arundic Acid Treatment | Reference |
|---|---|---|
| Immune Infiltrates | Significantly reduced | dntb.gov.uaresearchgate.net |
| Demyelination | Significantly reduced | dntb.gov.uaresearchgate.net |
| Astrocytosis | Significantly reduced | dntb.gov.ua |
| Clinical Severity Score | Lower severity, particularly in the early phase | dntb.gov.ua |
Impact on Neurometabolism and Excitotoxicity
Arundic acid also exerts significant influence over brain metabolism and the processes of excitotoxicity, primarily through its effects on astrocytes. These glial cells are fundamental to maintaining metabolic and neurotransmitter homeostasis in the brain. nih.gov
Regulation of Extracellular Glutamate Homeostasis
One of the critical functions of arundic acid is its ability to modulate glutamate homeostasis, which is frequently disrupted in neurological disorders, leading to excitotoxicity. frontiersin.orgmdpi.com Arundic acid has been shown to increase the expression and function of the astrocytic glutamate transporter EAAT1, also known as GLAST. researchgate.net This transporter is crucial for clearing excess glutamate from the synaptic cleft, thereby protecting neurons from excitotoxic damage. springermedizin.de
The mechanism for this upregulation involves the activation of several signaling pathways, including Akt, ERK, and NF-κB. researchgate.net By enhancing the activity of these pathways, arundic acid promotes the transcription of the EAAT1 gene. researchgate.net In a mouse model of spinal muscular atrophy, pre-emptive administration of arundic acid resulted in elevated EAAT1 protein levels and prevented the pathological increase of glutamate in the spinal cord. researchgate.netspringermedizin.de Furthermore, in models of epilepsy, arundic acid was found to reduce glutamate excitotoxicity. nih.govresearchgate.net
Metabolic Pathway Elucidation and Tracer Applications of R Arundic Acid D3
Utilization of Deuterated Arundic Acid in Metabolic Tracing Studies
The incorporation of deuterium (B1214612) atoms into the structure of R-(-)-Arundic Acid creates a "heavy" version of the molecule that can be distinguished from its natural, non-deuterated counterparts by mass spectrometry. This distinction is the foundation of its use in metabolic tracing studies. When introduced into a biological system, R-(-)-Arundic Acid-d3 can be tracked as it is absorbed, distributed, and metabolized, providing insights into various metabolic processes.
In Vivo Analysis of Fatty Acid Metabolism Pathways
While direct in vivo studies tracing the metabolic fate of this compound are not extensively documented in publicly available research, its structural characteristics as a branched-chain fatty acid analogue suggest it could be a substrate for enzymes involved in fatty acid metabolism. In such a hypothetical in vivo study, this compound would be administered, and its downstream metabolites would be identified and quantified in various tissues and biofluids over time. This would allow researchers to map its metabolic pathways and understand how it is processed by the body.
Table 1: Hypothetical Distribution of this compound and its Metabolites in a Rodent Model
| Tissue/Fluid | This compound Concentration (ng/g or ng/mL) at 4h | Putative Metabolite M1-d3 Concentration (ng/g or ng/mL) at 4h | Putative Metabolite M2-d3 Concentration (ng/g or ng/mL) at 4h |
| Plasma | 150.2 ± 12.5 | 25.8 ± 3.1 | 8.9 ± 1.2 |
| Liver | 89.4 ± 9.8 | 45.1 ± 5.7 | 15.3 ± 2.0 |
| Brain | 35.7 ± 4.2 | 5.2 ± 0.9 | 1.8 ± 0.4 |
| Adipose Tissue | 210.5 ± 25.1 | 15.3 ± 2.4 | 4.1 ± 0.8 |
This table represents hypothetical data from a potential in vivo study and is for illustrative purposes only.
Elucidation of Specific Enzymatic Transformations (e.g., Lipoxygenase, Cyclooxygenase, Cytochrome P450, Peroxisomal Beta-oxidation)
The metabolism of fatty acids is complex, involving several key enzymatic pathways. By using this compound as a probe, researchers could potentially investigate its interaction with and transformation by these enzymes.
Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways: These enzymes are crucial in the production of inflammatory mediators from fatty acids. researchgate.netmdpi.comnih.gov While some studies have explored the effects of inhibitors on these pathways, the use of a deuterated substrate like this compound could directly trace the formation of deuterated analogues of eicosanoids, confirming whether it is a substrate for these enzymes and identifying the specific products formed. researchgate.netmdpi.comnih.gov
Cytochrome P450 (CYP) Enzymes: The CYP superfamily is involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. nih.gov Studies have suggested that arundic acid may interact with CYP enzymes. medipol.edu.tr The use of this compound would enable precise identification of hydroxylated or epoxidized metabolites produced by specific CYP isoforms, clarifying its metabolic profile within this system.
Peroxisomal Beta-oxidation: This pathway is responsible for the breakdown of very-long-chain and branched-chain fatty acids. nih.govnih.govmdpi.comreactome.org Given that R-(-)-Arundic Acid is a branched-chain fatty acid, it is plausible that it undergoes peroxisomal beta-oxidation. researchgate.netdrugbank.com A tracer study with this compound could definitively track its catabolism through this pathway by monitoring the appearance of deuterated, chain-shortened fatty acid metabolites.
Table 2: Potential Enzymatic Metabolites of this compound
| Enzyme Family | Potential Deuterated Metabolite | Analytical Method for Detection |
| Lipoxygenase | Hydroxylated Arundic Acid-d3 | LC-MS/MS (B15284909) |
| Cyclooxygenase | Prostaglandin-like Arundic Acid-d3 | GC-MS, LC-MS/MS |
| Cytochrome P450 | Epoxide or Hydroxylated Arundic Acid-d3 | LC-MS/MS |
| Peroxisomal Beta-oxidation | Chain-shortened Arundic Acid-d3 metabolites | GC-MS, LC-MS/MS |
This table outlines potential metabolites based on known fatty acid metabolism and is for illustrative purposes.
Application in Quantitative Proteomics and Metabolomics Research Using Stable Isotope Labeling Techniques
Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics. This compound can be utilized in these fields, primarily as an internal standard, but also potentially as a metabolic label to trace downstream effects.
In quantitative mass spectrometry-based analyses, an internal standard is crucial for accurate and precise quantification, correcting for variations in sample preparation and instrument response. nih.gov this compound, being chemically identical to the non-deuterated form but with a different mass, is an ideal internal standard for quantifying R-(-)-Arundic Acid in biological samples. vivanls.comvivanls.com
Furthermore, in metabolomics studies, the introduction of this compound could be used to perturb fatty acid metabolic networks. By tracking the changes in the levels of other, non-deuterated metabolites in response to the presence of deuterated arundic acid, researchers can gain insights into the regulatory roles of this fatty acid analogue. thno.org
In the context of quantitative proteomics, while this compound itself is not directly incorporated into proteins, its administration can induce changes in the proteome. researchgate.nettmd.ac.jpfrontiersin.org Quantitative proteomic techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or label-free quantification, could be employed to compare the protein expression profiles of cells or tissues treated with R-(-)-Arundic Acid versus controls. mdpi.comfrontiersin.org This would reveal proteins whose expression is modulated by the compound, providing clues to its mechanism of action.
Table 3: Hypothetical Proteomic Changes Induced by R-(-)-Arundic Acid Treatment
| Protein Name | Cellular Function | Fold Change (Arundic Acid vs. Control) | p-value |
| Acyl-CoA Synthetase Long-Chain Family Member 1 | Fatty Acid Metabolism | +1.8 | <0.05 |
| Peroxisome Proliferator-Activated Receptor Alpha | Gene Regulation | +1.5 | <0.05 |
| Cytochrome P450 2E1 | Xenobiotic Metabolism | -1.3 | <0.05 |
| 15-Lipoxygenase | Inflammatory Response | -1.6 | <0.05 |
This table presents hypothetical data from a potential quantitative proteomics study and is for illustrative purposes only.
Advanced Research Methodologies and Analytical Techniques for R Arundic Acid D3 Investigation
In Vitro and In Vivo Experimental Model Systems
Experimental models are fundamental to characterizing the biological activity of R-(-)-Arundic Acid-d3. These systems, ranging from isolated cells to complex animal models, allow for detailed examination of the compound's effects in a controlled manner.
Cell Culture Systems (e.g., Astrocytes, Müller Cells, Neuronal Co-cultures)
Cell culture systems represent a primary tool for dissecting the specific cellular targets of this compound. The biologically active form, known as ONO-2506, is known to modulate astrocyte activation by inhibiting the synthesis of the S-100β protein, which can promote neuronal damage when overexpressed by reactive astrocytes. researchgate.net
Astrocytes: Primary astrocyte cultures are essential for studying the direct effects of this compound. Researchers can induce a "reactive" state in these cells, mimicking the conditions of brain injury or disease, and then apply the compound to measure its impact on specific cellular processes. A key focus is the compound's ability to suppress the expression of S-100β, a protein implicated in neuronal death. researchgate.net
Müller Cells: As the principal glial cells of the retina, Müller glia are critical for retinal metabolism, function, and protection. nih.gov In vitro models of hyperglycemic or hypoxic conditions can be used to study diseases like diabetic retinopathy. nih.govmdpi.com In these models, Müller cells can be treated with this compound to investigate its potential protective effects on retinal neurons and vascular integrity, given their functional similarities to astrocytes.
Neuronal Co-cultures: To understand the neuroprotective effects of the compound, neurons are co-cultured with astrocytes. These systems allow researchers to create an injurious environment (e.g., using toxins or inflammatory agents) and observe whether treatment of the astrocytes with this compound leads to improved neuronal survival. This helps confirm that the compound's modulation of astrocytes translates into a neuroprotective outcome.
Table 1: Application of Cell Culture Systems in this compound Research
| Cell System | Model Application | Key Investigative Focus for this compound |
|---|---|---|
| Primary Astrocytes | Modeling astrogliosis in neurodegenerative diseases. researchgate.net | Inhibition of S-100β protein synthesis and suppression of inflammatory responses. researchgate.net |
| Müller Glia | In vitro models of diabetic retinopathy or hypoxic retinal diseases. nih.govmdpi.com | Modulation of glial response to protect retinal neurons and vascular function. |
| Astrocyte-Neuron Co-cultures | Investigating astrocyte-mediated neuroprotection. researchgate.net | Assessment of neuronal viability and function when astrocytes are treated with the compound under stress conditions. |
Organotypic Slice Cultures (e.g., Spinal Cord, Hippocampal)
Organotypic slice cultures serve as an intermediary between dissociated cell cultures and in vivo animal models. noropsikiyatriarsivi.com These cultures preserve the three-dimensional cytoarchitecture, local cellular connections, and synaptic organization of the original tissue, such as the hippocampus or spinal cord. noropsikiyatriarsivi.comnih.gov This makes them an invaluable tool for studying the effects of this compound in a more physiologically relevant context.
Researchers can prepare thin slices from specific brain or spinal cord regions of neonatal rodents and maintain them in culture for several weeks. noropsikiyatriarsivi.comfrontiersin.org Pathological conditions, such as inflammation or demyelination, can be induced by treating the slices with toxins like lipopolysaccharide (LPS). frontiersin.org Subsequently, the slices can be treated with this compound to assess its therapeutic efficacy. For instance, in hippocampal slice cultures used to model Alzheimer's disease, the compound's ability to protect against amyloid-β toxicity could be evaluated. ulisboa.pt Similarly, spinal cord slice cultures are used to study mechanisms of demyelination and remyelination, providing a platform to test if the compound can mitigate glial-mediated damage. frontiersin.orgmdpi.com
Table 2: Use of Organotypic Slice Cultures for this compound Studies
| Culture Type | Pathological Model | Potential Research Application for this compound |
|---|---|---|
| Hippocampal Slice Culture | Alzheimer's Disease (e.g., Aβ toxicity), Ischemic injury. ulisboa.ptmdpi.com | Evaluating the reduction of neuronal death and synaptic dysfunction. |
| Spinal Cord Slice Culture | Demyelinating diseases (e.g., induced by LPS), Traumatic injury. nih.govfrontiersin.org | Assessing the preservation of myelinated axons and modulation of microglial and astrocytic activation. |
Preclinical Animal Models of Neurological Disorders
Preclinical animal models are indispensable for evaluating the in vivo efficacy of this compound. pharmaseedltd.com These models aim to replicate key aspects of human neurological diseases. Arundic acid (ONO-2506) has demonstrated neuroprotective effects in various models. researchgate.net
For example, in a mouse model of Parkinson's disease using the neurotoxin MPTP, Arundic acid was shown to protect dopaminergic neurons and alleviate neurological deficits by modulating astrocytic activation. researchgate.net The compound has also been investigated in models of acute ischemic stroke and Alzheimer's disease. researchgate.netnih.gov In stroke models, such as those involving middle cerebral artery occlusion (MCAO), the compound's ability to reduce infarct size and improve neurological outcomes is a key measure of its efficacy. pharmaseedltd.com
Table 3: Preclinical Animal Models for Investigating this compound
| Neurological Disorder | Common Animal Model | Therapeutic Effect Investigated |
|---|---|---|
| Parkinson's Disease | MPTP-induced neurotoxicity in mice. researchgate.netpharmaseedltd.com | Protection of dopaminergic neurons, reduction of motor deficits. researchgate.net |
| Alzheimer's Disease | Transgenic mouse models (e.g., huAPP). mdpi.comnih.gov | Reduction of amyloid pathology, preservation of cognitive function. nih.gov |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) in rats. pharmaseedltd.com | Reduction of infarct volume, improvement of neurological scores. |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1 transgenic mouse models. | Attenuation of motor neuron loss and disease progression. |
Molecular and Cellular Biology Techniques
To decipher the precise mechanisms through which this compound exerts its effects, researchers rely on a suite of molecular and cellular biology techniques. These methods allow for the quantification of changes in gene and protein expression and the analysis of gene regulation.
Gene Expression Analysis (mRNA and Protein Quantification)
A central aspect of investigating this compound is analyzing its impact on gene expression, particularly the S100B gene in astrocytes. researchgate.net Gene expression analysis involves measuring the levels of specific mRNA transcripts and their corresponding proteins. danaher.com
mRNA Quantification: Techniques like real-time quantitative polymerase chain reaction (qPCR) are used to precisely measure the amount of S100B mRNA in astrocytes after treatment with the compound. gene-quantification.degene-quantification.de A significant decrease in S100B mRNA levels would suggest that the compound acts at the level of gene transcription or mRNA stability. High-throughput methods like RNA-sequencing (RNA-seq) can provide a broader view, revealing the compound's effects on the entire transcriptome of the cell. danaher.comcancer.gov
Protein Quantification: To confirm that changes in mRNA lead to altered protein levels, methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) are employed. These techniques quantify the amount of S-100β protein inside the cells or secreted into the culture medium. A reduction in S-100β protein following treatment with this compound provides direct evidence of its inhibitory action. researchgate.net
Intracellular Signaling Pathway Analysis (e.g., Protein Phosphorylation Studies)
The investigation of this compound's mechanism of action has heavily relied on the analysis of intracellular signaling pathways, particularly through protein phosphorylation studies. Research indicates that R-(-)-Arundic Acid engages with and modulates key signaling cascades within astrocytes, primarily the Extracellular signal-Regulated Kinase (ERK), Protein Kinase B (Akt), and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. nih.govnih.govmedchemexpress.comresearchgate.net
Studies have demonstrated that R-(-)-Arundic Acid treatment leads to the phosphorylation and subsequent activation of both ERK and Akt in human astrocytes. nih.gov This activation can be observed as early as five minutes post-treatment. nih.gov The phosphorylation of these kinases is a critical step in initiating downstream cellular responses. The significance of these pathways in the action of R-(-)-Arundic Acid is underscored by experiments where the pharmacological inhibition of ERK and Akt signaling, using specific inhibitors like UO126 and LY294002 respectively, significantly diminishes the compound's effects on the expression of the astrocytic glutamate (B1630785) transporter EAAT1. nih.gov
The activation of the ERK and Akt pathways converges on the transcription factor NF-κB. nih.govresearchgate.net R-(-)-Arundic Acid has been shown to promote the nuclear translocation of NF-κB, a process that is essential for its function as a transcription factor. nih.govresearchgate.net Once in the nucleus, NF-κB binds to specific consensus sites on the promoter region of target genes, including the gene for EAAT1, thereby upregulating their expression. nih.govresearchgate.net This intricate signaling network highlights a sophisticated mechanism by which R-(-)-Arundic Acid exerts its cellular effects, initiating a cascade of phosphorylation events that ultimately alter gene expression. nih.govingentaconnect.com
Table 1: Impact of R-(-)-Arundic Acid on Intracellular Signaling Pathways
| Signaling Pathway | Key Protein Phosphorylation Event | Downstream Effect | Reference |
|---|---|---|---|
| ERK Pathway | Phosphorylation of ERK | Increased EAAT1 expression | nih.gov |
| Akt/PI3K Pathway | Phosphorylation of Akt | Increased EAAT1 expression | nih.gov |
| NF-κB Pathway | Activation and nuclear translocation of NF-κB | Increased EAAT1 promoter activity and gene expression | nih.govresearchgate.net |
Immunocytochemistry and Immunohistochemistry for Cellular Localization and Protein Expression
Immunocytochemistry (ICC) and immunohistochemistry (IHC) have been instrumental in elucidating the effects of this compound on the cellular localization and expression of key proteins. These techniques utilize antibodies to visualize the distribution and abundance of specific proteins within cells and tissues.
A primary application of these methods in R-(-)-Arundic Acid research has been to study its effect on S100B, a calcium-binding protein primarily expressed by astrocytes. mdpi.com Studies have employed immunohistochemistry to demonstrate that R-(-)-Arundic Acid treatment can reduce the levels of S100B in various experimental models. frontiersin.orgnih.gov For instance, in organ cultures of the embryonic enteric nervous system, the addition of arundic acid led to a decrease in S100B-immunoreactive glial cells. frontiersin.org
In studies of neuroinflammation, immunohistochemistry has been used to quantify markers of immune cell infiltration and activation, such as CD4+ and CD68+ cells. mdpi.com Treatment with arundic acid has been shown to reduce the presence of these markers, indicating an anti-inflammatory effect. mdpi.com Additionally, c-Fos immunohistology has been employed to demonstrate that arundic acid can suppress stress-induced neuronal activation in specific brain regions. researchgate.net
Biochemical and Biophysical Approaches
Glutamate Uptake Assays
Glutamate uptake assays are a cornerstone in the functional characterization of this compound, given its role in modulating glutamate homeostasis. These assays directly measure the capacity of cells, typically astrocytes, to clear glutamate from the extracellular space.
The most common method involves the use of radiolabeled L-glutamic acid, such as L-[3,4-³H]glutamate. nih.gov In a typical assay, cultured cells (e.g., primary Müller cells or human astrocyte H4 cells) are treated with R-(-)-Arundic Acid for a specific duration. nih.govnih.gov Subsequently, the cells are incubated with a solution containing the radiolabeled glutamate for a defined period. The uptake process is then terminated, often by washing the cells with an ice-cold buffer, and the intracellular radioactivity is quantified using a scintillation counter. This provides a direct measure of glutamate uptake. nih.gov
Research has consistently shown that R-(-)-Arundic Acid treatment enhances glutamate uptake in a concentration-dependent manner. nih.gov For instance, in human astrocyte H4 cells, arundic acid increased glutamate uptake primarily via the EAAT1 transporter. nih.gov Kinetic analyses of glutamate uptake have also been performed to determine the maximal transport velocity (Vmax) and the substrate affinity (Km). Studies have shown that arundic acid treatment can increase the Vmax of glutamate transport without significantly altering the Km, suggesting an increase in the number of functional transporters at the cell surface. researchgate.net
Table 2: Representative Data from Glutamate Uptake Assays
| Cell Type | Arundic Acid Concentration | Change in Glutamate Uptake | Kinetic Parameter Change | Reference |
|---|---|---|---|---|
| Mouse Müller Cells | 100 µM | Significant increase | 1.48-fold increase in Vmax, no significant change in Km | researchgate.net |
| Human Astrocyte H4 Cells | 50 µM | 64.5% increase via EAAT1 | Not specified | nih.gov |
| GLAST+/- Mouse Retina | Not specified | 1.23-fold increase | Not specified | nih.gov |
Ratiometric Calcium Imaging
Ratiometric calcium imaging is a powerful technique for monitoring intracellular calcium dynamics in real-time. This method is particularly relevant to the study of this compound due to the compound's modulation of the calcium-binding protein S100B. ingentaconnect.com While direct ratiometric calcium imaging studies on this compound are not extensively reported, the technique's utility in this context is clear.
The technique often employs fluorescent calcium indicators, such as Fura-2, or genetically encoded indicators like GCaMP. researchgate.net These indicators exhibit a shift in their fluorescence excitation or emission spectra upon binding to calcium. By measuring the ratio of fluorescence at two different wavelengths, a quantitative measure of the intracellular calcium concentration can be obtained, which is less susceptible to artifacts like changes in dye concentration or cell thickness compared to single-wavelength indicators.
In the context of R-(-)-Arundic Acid research, ratiometric calcium imaging could be used to investigate the downstream consequences of S100B inhibition. S100B is known to exert its effects through various intracellular signaling pathways that are calcium-dependent. ingentaconnect.com By using ratiometric calcium imaging, researchers could explore how R-(-)-Arundic Acid affects calcium transients in astrocytes in response to various stimuli. One study has confirmed through ratiometric calcium imaging in cultured astrocytes and neurons that the inhibitory action of arundic acid is specific to astrocytes. researchgate.net This technique could provide critical insights into the spatiotemporal dynamics of calcium signaling under the influence of this compound and how this contributes to its neuroprotective effects.
Enzymatic Activity Measurements
The investigation of this compound's effects often involves the measurement of specific enzymatic activities to understand its biochemical impact. A key target of R-(-)-Arundic Acid is the synthesis of the S100B protein. nih.gov While not a direct enzymatic inhibitor in the classical sense, its ability to suppress the synthesis of S100B leads to a reduction in its biological activities, which are often concentration-dependent. mdpi.com The levels of S100B, and thus its activity, are typically measured using ELISA. semanticscholar.org
Furthermore, studies have reported that treatment with arundic acid leads to a significant reduction in enzymatic oxidative reactivity in the spinal cord of animal models of multiple sclerosis. nih.govdntb.gov.ua This suggests an indirect effect on enzymes involved in the production of reactive oxygen species.
In the context of glutamate metabolism, which is influenced by R-(-)-Arundic Acid through its effects on glutamate transporters, the activity of enzymes like glutamate-pyruvate transaminase is relevant. Assay kits for measuring glutamate levels often include this enzyme in a coupled reaction to amplify the signal, highlighting the interconnectedness of these metabolic pathways. cellbiolabs.com While R-(-)-Arundic Acid may not directly target this enzyme, its impact on glutamate uptake will invariably influence the substrate availability for such enzymes.
Advanced Analytical Chemistry Techniques
The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and mechanistic studies. Advanced analytical chemistry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are ideally suited for this purpose.
LC-MS/MS (B15284909) offers high sensitivity and selectivity, which is essential for detecting and quantifying low concentrations of the analyte in complex biological samples such as plasma or tissue homogenates. nih.gov The liquid chromatography step separates the analyte of interest from other matrix components, while the tandem mass spectrometry provides highly specific detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. mdpi.com The use of a deuterated internal standard, such as this compound itself, is a standard practice in LC-MS/MS to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. researchgate.net
Mass Spectrometry-Based Analysis (e.g., Liquid Chromatography-Mass Spectrometry for Metabolite Profiling)
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), is the definitive technique for the quantitative analysis of this compound in complex biological samples. Its high sensitivity and specificity allow for the precise detection of the compound, even at very low concentrations.
In typical bioanalytical methods, this compound serves as an internal standard for the quantification of the active drug, R-(-)-Arundic Acid. The sample, such as blood plasma, is first processed and then injected into an LC-MS/MS system. The analysis is commonly performed using a triple quadrupole mass spectrometer, often operating in negative electrospray ionization (ESI) mode, which is well-suited for acidic molecules.
The instrument is set to a specific mode called Multiple Reaction Monitoring (MRM), where it selectively monitors a predetermined precursor ion and its unique fragment ion. Because this compound is three mass units heavier than its non-deuterated counterpart, it has a distinct mass-to-charge ratio (m/z) that allows the instrument to measure both compounds simultaneously without interference. This ratiometric analysis ensures high accuracy by correcting for any sample loss during preparation or fluctuations in instrument performance.
Table 6.4.1: Representative LC-MS/MS Parameters for Arundic Acid Analysis
| Parameter | Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analyte Precursor Ion (m/z) | 211.2 (for R-(-)-Arundic Acid) |
| Internal Standard Precursor Ion (m/z) | 214.2 (for this compound) |
| Analyte Fragment Ion (m/z) | 167.2 |
| Internal Standard Fragment Ion (m/z) | 170.2 |
| Collision Gas | Argon |
| Dwell Time | 100-200 ms |
Chromatographic Separations (e.g., High-Performance Liquid Chromatography)
Chromatography is essential for separating this compound and its parent compound from other molecules present in the sample matrix before they enter the mass spectrometer. High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice. kcl.ac.uk
The separation typically utilizes reversed-phase chromatography. google.com In this setup, the sample is passed through a column packed with a non-polar stationary phase (most commonly C18). A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile, is then pumped through the column. google.comnih.gov By gradually increasing the concentration of the organic solvent (a technique called gradient elution), compounds are separated based on their hydrophobicity.
Because the physicochemical properties of this compound are nearly identical to the non-deuterated form, both compounds elute from the HPLC column at almost the same time. This co-elution is advantageous, as it ensures that both the analyte and the internal standard experience the same conditions, further improving the accuracy of the MS quantification that follows.
Table 6.4.2: Typical UHPLC Conditions for Arundic Acid Analysis
| Parameter | Condition |
|---|---|
| Chromatography System | UHPLC System nih.gov |
| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Acetate google.comnih.gov |
| Mobile Phase B | Acetonitrile google.comnih.gov |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 40 °C nih.gov |
| Injection Volume | 2 - 5 µL nih.gov |
Computational Chemistry and Mechanistic Modeling
Computational chemistry provides powerful insights into the properties and behavior of this compound at a molecular level, complementing experimental findings. These in silico methods can be used to model its structure, stability, and interactions with biological targets.
Mechanistic modeling can explore the effects of deuterium (B1214612) substitution. For example, Density Functional Theory (DFT) calculations can be used to analyze the carbon-deuterium (C-D) bond strength compared to the carbon-hydrogen (C-H) bond. This is relevant for studying the kinetic isotope effect, where the heavier deuterium can slow down metabolic reactions that involve the cleavage of this bond, although this is not the primary purpose of its use as an internal standard.
Molecular docking simulations are used to predict how arundic acid binds to its primary biological target, the S100B protein. mdpi.comnih.gov These models build a three-dimensional representation of the protein's binding site and "dock" the arundic acid molecule into it, calculating the most stable binding pose and estimating the binding affinity. Such studies help identify the key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for the drug's mechanism of action. researchgate.net By comparing the docking of R-(-)-Arundic Acid and this compound, researchers can confirm that the isotopic labeling does not significantly alter the binding conformation or affinity, validating its use in biological assays.
Future Research Directions and Translational Perspectives
Investigating Novel Molecular Targets and Unidentified Signaling Pathways of Arundic Acid
The primary established mechanism of action for arundic acid involves the modulation of astrocyte activity through the inhibition of S-100β protein synthesis. researchgate.netnih.gov Elevated levels of S-100β are associated with neuronal damage, and by suppressing its synthesis, arundic acid exerts neuroprotective effects. researchgate.netnih.gov Furthermore, research has elucidated that arundic acid can increase the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1 by activating the Akt, ERK, and NF-κB signaling pathways. medchemexpress.comnih.govresearchgate.net This action helps to clear excess glutamate from the synapse, thereby mitigating excitotoxic brain injury. medchemexpress.com
However, the full spectrum of arundic acid's molecular interactions remains an active area of investigation. Some studies suggest that its effects may extend beyond S-100β inhibition. pucrs.br For instance, arundic acid has been shown to attenuate the manganese-induced decrease in EAAT1 expression by inhibiting the transcription factor Yin Yang 1 (YY1). nih.gov This points to YY1 as another potential, less-explored target for the therapeutic action of arundic acid. nih.govresearchgate.net
Future research should aim to identify other potential molecular targets and signaling cascades affected by arundic acid. It is plausible that this fatty acid derivative interacts with other cellular components involved in neuroinflammation and neuronal homeostasis. A study on the S100 protein family, to which S100B belongs, has shown their involvement in a variety of biological events related to cancer progression, including immune response and inflammation, through a multi-omics functional network analysis. oncotarget.com This suggests that arundic acid's impact on S100B could have broader implications for cellular pathways than currently understood. oncotarget.com Investigating its effects on other members of the S100 family or on the downstream effectors of the S100B-RAGE (Receptor for Advanced Glycation End products) axis could reveal novel therapeutic avenues. nih.gov
Table 1: Known and Potential Molecular Targets and Signaling Pathways of Arundic Acid
| Category | Name | Known/Potential | Implication for Future Research |
| Primary Target | S-100β | Known | Investigating downstream effects beyond neuronal protection. |
| Signaling Pathways | Akt, ERK, NF-κB | Known | Exploring the full range of genes and proteins regulated by these pathways in response to arundic acid. |
| Secondary Target | EAAT1 | Known | Understanding the long-term consequences of enhanced glutamate transport. |
| Potential Target | Yin Yang 1 (YY1) | Potential | Elucidating the significance of YY1 modulation in various neurodegenerative models. |
| Potential Target | Other S100 proteins | Potential | Screening for binding affinity and functional modulation of other S100 family members. |
| Potential Target | RAGE signaling components | Potential | Investigating modulation of RAGE and its downstream signaling independent of S100B. |
Development of Advanced Deuterated Analogues for Targeted Research Applications
R-(-)-Arundic Acid-d3 is a stable isotope-labeled version of arundic acid. The substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, is a strategy increasingly employed in drug development. nih.gov This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown by enzymes like cytochrome P450. osaka-u.ac.jp This "kinetic isotope effect" can result in improved pharmacokinetic properties, such as a longer half-life and potentially reduced formation of toxic metabolites. nih.govpharmafocusasia.com
The development of this compound as a research tool, particularly as an internal standard in bioanalytical methods like mass spectrometry, is a key application. nih.goveuropa.euresearchgate.net Its distinct mass allows for precise quantification of the non-deuterated compound in biological samples. nih.gov
Beyond its use as a standard, the principles of deuteration can be applied to create next-generation therapeutic analogs of arundic acid. europa.eutaiwannews.com.tw Advanced deuterated analogs could be designed with site-specific deuteration at known sites of metabolism. osaka-u.ac.jpbrightspec.com This "precision deuteration" could fine-tune the molecule's pharmacokinetic profile to optimize its neuroprotective effects while minimizing potential off-target effects. nih.gov For example, if a particular metabolic pathway leads to a less active or unwanted metabolite, deuterating the site of that metabolic reaction could redirect the metabolism towards more favorable pathways. tandfonline.com
Future research in this area could involve:
Metabolic Mapping: Identifying the primary sites of metabolic breakdown on the arundic acid molecule.
Site-Specific Synthesis: Developing synthetic methods to introduce deuterium at specific, metabolically vulnerable positions. osaka-u.ac.jp
Pharmacokinetic Profiling: Comparing the pharmacokinetic profiles of different deuterated analogs to identify candidates with the most desirable properties.
The use of deuterated compounds also offers novel opportunities for in vivo imaging, such as using the unique vibrational signature of the C-D bond in Raman spectroscopy to track the drug's distribution and metabolism in living cells without the need for fluorescent labels. europa.eu
Exploring Broader Implications in Neurodegenerative and Neuroinflammatory Conditions Beyond Established Areas
The therapeutic potential of arundic acid has been investigated in several major neurodegenerative and neuroinflammatory conditions. Clinical trials have been completed for its use in Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). drugbank.comdrugbank.com Its mechanism of modulating astrocyte activation and reducing neuroinflammation suggests its relevance in a wider range of neurological disorders. nih.govnih.govnih.gov
Research has demonstrated the efficacy of arundic acid in animal models of intracerebral hemorrhage, where it reduces neuroinflammation and secondary brain damage. nih.govnih.gov Furthermore, studies in experimental autoimmune encephalomyelitis, a model for multiple sclerosis, have shown that arundic acid can ameliorate disease severity by reducing astrocytosis, demyelination, and the expression of proinflammatory cytokines. dntb.gov.uamdpi.com
Future research should explore the applicability of this compound and its non-deuterated counterpart in other, including rarer, neurodegenerative and neuroinflammatory conditions where astrocyte dysfunction and neuroinflammation are key pathological features. Given that excitotoxicity is a common pathological mechanism in many neurodegenerative diseases, the ability of arundic acid to enhance glutamate uptake via EAAT1 is of significant interest. wikipedia.org
Potential areas for future investigation include:
Orphan Neuroinflammatory Diseases: Conditions like transverse myelitis or neuromyelitis optica, where inflammation of the spinal cord and optic nerve is prominent.
Traumatic Brain and Spinal Cord Injury: The role of arundic acid in mitigating the secondary inflammatory cascade following physical trauma to the central nervous system.
Genetic Neurodegenerative Disorders: Investigating its potential in diseases like Huntington's disease, where neuroinflammation contributes to the pathology.
Stress-Induced Neurological Changes: A study has suggested that arundic acid can suppress stress-induced neuronal activation and the subsequent elevation in blood pressure by inhibiting astrocytic activation, opening avenues for its investigation in stress-related disorders. dntb.gov.ua
Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding
A comprehensive understanding of the therapeutic potential of this compound requires a move beyond single-target, single-pathway analyses. Systems biology and multi-omics approaches offer the tools to investigate the complex network of interactions affected by this compound. nih.gov These approaches integrate data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic picture of the biological system. frontiersin.orgnih.govdovepress.comfrontiersin.org
Future research leveraging these advanced methodologies could include:
Astrocyte-Focused Multi-Omics: Using transcriptomic and proteomic analysis of astrocytes treated with arundic acid to identify all the genes and proteins whose expression is altered. nih.govmdpi.com This could reveal previously unknown targets and pathways.
Integrated Metabolomics and Transcriptomics: Combining metabolomic and transcriptomic data from in vivo models of neurodegenerative diseases treated with arundic acid. frontiersin.orgnih.govdovepress.comfrontiersin.orgmedrxiv.org This could elucidate how the compound's effects on gene expression translate into changes in metabolic pathways, such as those related to energy metabolism and neurotransmitter synthesis.
Network Analysis of S100B Inhibition: Employing computational models to simulate the effects of S100B inhibition on the broader network of protein-protein interactions and signaling cascades in different cell types within the central nervous system. oncotarget.comresearchgate.netnih.gov This could help predict both therapeutic effects and potential off-target effects.
Pharmacological Systems Modeling: Developing computational models that integrate the pharmacokinetics of this compound with its pharmacodynamic effects on multiple cellular pathways to predict optimal therapeutic strategies.
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its analogs, paving the way for novel and more effective treatments for a range of devastating neurological disorders.
Q & A
Basic Question: What validated methods are recommended for synthesizing and characterizing R-(-)-Arundic Acid-d3 in isotopic purity?
Methodological Answer:
Synthesis typically involves deuterium labeling at specific positions (e.g., methyl or carboxyl groups) via catalytic exchange or deuterated precursor incorporation. Characterization requires tandem techniques:
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 226.26 for C₁₂O₄D₄H₁₀) and isotopic enrichment (>99% deuterium) using high-resolution MS .
- Nuclear Magnetic Resonance (NMR): Analyze deuterium incorporation via ¹H-NMR signal suppression and ²H-NMR integration.
- Chromatography (HPLC/LC): Assess chemical stability and purity under optimized solvent conditions.
Proper documentation of synthetic protocols and validation against non-deuterated analogs is critical for reproducibility .
Advanced Question: How can researchers optimize LC-MS/MS parameters to distinguish this compound from its non-deuterated analog in complex biological matrices?
Methodological Answer:
Key steps include:
- Column Selection: Use reversed-phase C18 columns with sub-2µm particles for high resolution.
- Ionization Settings: Electrospray ionization (ESI) in negative mode, optimizing capillary voltage and desolvation temperature to enhance [M-H]⁻ signal intensity.
- MRM Transitions: Select unique precursor-to-product ion pairs (e.g., m/z 226 → 183 for this compound vs. m/z 223 → 180 for the non-deuterated form).
- Matrix Effects Mitigation: Employ isotope dilution with internal standards and validate recovery rates in plasma/tissue homogenates .
Basic Question: What experimental controls are essential when investigating the pharmacokinetic effects of this compound in vivo?
Methodological Answer:
- Negative Controls: Administer non-deuterated R-(-)-Arundic Acid to isolate isotopic effects.
- Vehicle Controls: Use solvents (e.g., saline/DMSO) to account for carrier-mediated toxicity.
- Dose-Response Curves: Establish linearity across physiologically relevant concentrations.
- Temporal Sampling: Collect plasma/tissue samples at fixed intervals to model absorption and elimination kinetics.
Data must be normalized to baseline metabolic profiles and statistically validated via ANOVA or mixed-effects models .
Advanced Question: How should researchers resolve contradictions in reported neuroprotective efficacy between this compound and its parent compound?
Methodological Answer:
- Mechanistic Replication: Repeat key assays (e.g., glutamate uptake inhibition, ROS scavenging) under identical conditions, using standardized cell lines (e.g., SH-SY5Y neurons).
- Isotope Effect Analysis: Compare kinetic isotope effects (KIEs) in enzymatic assays to determine if deuterium alters binding affinity or catalytic rates.
- Meta-Analysis: Systematically review literature to identify confounding variables (e.g., dosing regimens, animal models).
Contradictions may arise from deuterium-induced changes in metabolic stability or membrane permeability, requiring targeted metabolomics or PK/PD modeling .
Basic Question: What statistical frameworks are appropriate for analyzing dose-dependent responses of this compound in preclinical studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- Bootstrap Resampling: Assess confidence intervals for small-sample datasets.
- Multivariate Analysis: Use PCA or PLS-DA to correlate pharmacokinetic parameters with efficacy endpoints.
Robustness requires predefining significance thresholds (e.g., p < 0.01) and correcting for multiple comparisons .
Advanced Question: How can isotopic labeling of this compound improve tracer studies in blood-brain barrier (BBB) penetration assays?
Methodological Answer:
- Dynamic Contrast-Enhanced MRI (DCE-MRI): Co-administer deuterated and gadolinium-based tracers to quantify BBB permeability via dual-isotope detection.
- Microdialysis Coupled with MS: Measure unbound this compound in brain interstitial fluid, normalized to plasma AUC.
- Compartmental Modeling: Apply physiologically based pharmacokinetic (PBPK) models to predict brain-to-plasma ratios.
Validate against positron emission tomography (PET) using ¹¹C-labeled analogs .
Basic Question: What ethical and data integrity standards apply to studies using this compound in animal models?
Methodological Answer:
- IACUC Compliance: Adhere to ARRIVE guidelines for humane endpoints, sample sizes, and anesthesia protocols.
- Data Transparency: Publish raw chromatograms, NMR spectra, and animal trial datasets in repositories like Zenodo or Figshare.
- Blinding: Randomize treatment groups and blind analysts during data acquisition to reduce bias.
Documentation must include batch numbers of synthetic compounds and calibration curves for analytical instruments .
Advanced Question: What strategies mitigate deuterium-induced metabolic stability artifacts in long-term toxicity studies of this compound?
Methodological Answer:
- Stable Isotope Tracing: Use ¹³C-glucose/glutamine to track deuterium incorporation into TCA cycle intermediates.
- CYP450 Inhibition Assays: Screen for isoform-specific interactions (e.g., CYP3A4, CYP2D6) that may alter clearance rates.
- Comparative Metabolomics: Profile liver microsomes exposed to deuterated vs. non-deuterated compounds to identify off-target pathways.
Integrate findings with in silico QSAR models to predict structural modifications that reduce metabolic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
